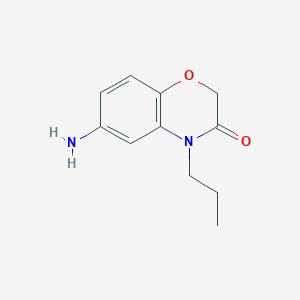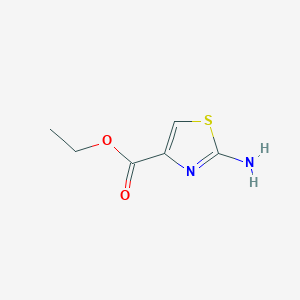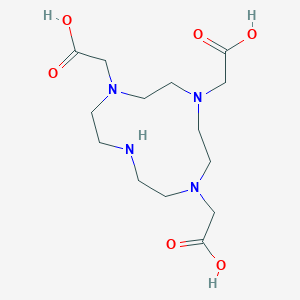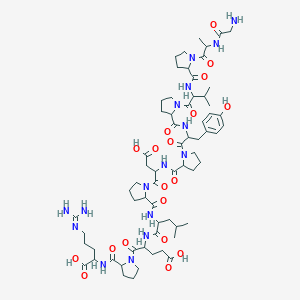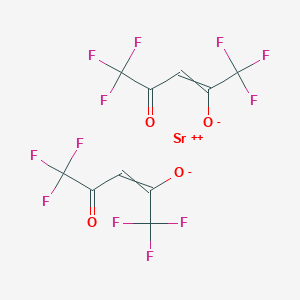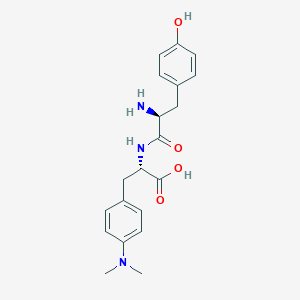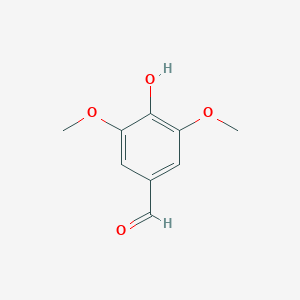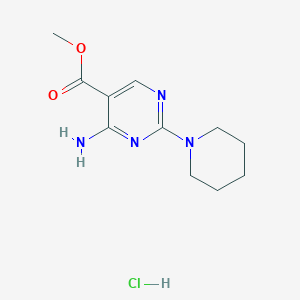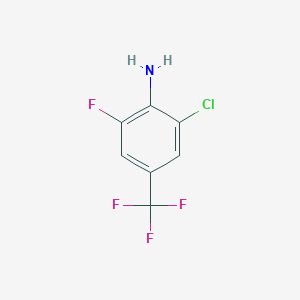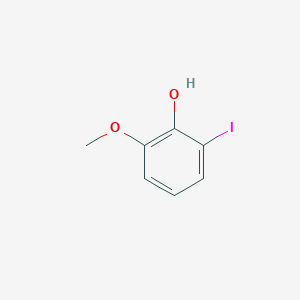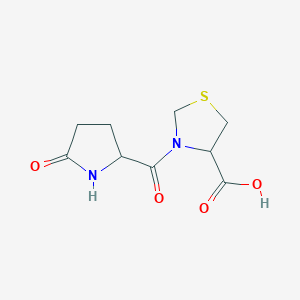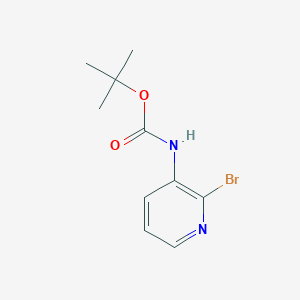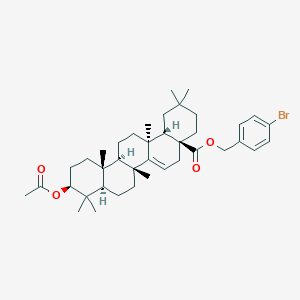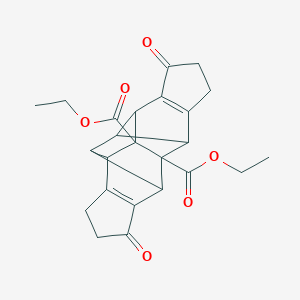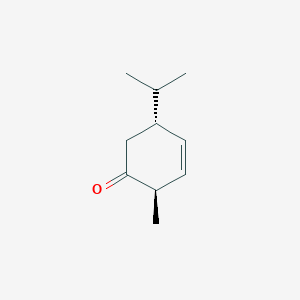
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one, commonly known as Carvone, is a natural terpene found in various plants such as spearmint, dill, and caraway. It has been widely studied for its potential applications in the fields of medicine and agriculture due to its unique chemical structure and properties. In
Aplicaciones Científicas De Investigación
Carvone has been studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, it has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, carvone has been used as a natural insecticide and repellent due to its strong odor and flavor. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for use in crop protection. In the food industry, carvone is widely used as a flavoring agent due to its pleasant aroma and taste.
Mecanismo De Acción
The mechanism of action of carvone is not fully understood. However, it has been shown to interact with various molecular targets in the body such as ion channels, enzymes, and receptors. For example, carvone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to interact with the GABA-A receptor, which is a target for many anxiolytic drugs.
Efectos Bioquímicos Y Fisiológicos
Carvone has been shown to have various biochemical and physiological effects in the body. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to possess antimicrobial properties, which can help prevent the growth of bacteria and fungi. In addition, carvone has been shown to have analgesic properties, which can help reduce pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvone has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from readily available starting materials. It is also relatively stable and can be stored for long periods of time without significant degradation. However, carvone has some limitations for use in lab experiments. It has a strong odor and flavor, which can interfere with some assays and experiments. In addition, it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of carvone. One potential direction is the development of new synthetic methods for carvone that are more efficient and environmentally friendly. Another potential direction is the study of carvone's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of carvone and its potential interactions with other drugs and compounds.
Métodos De Síntesis
Carvone can be synthesized through various methods such as the oxidation of limonene, which is a natural compound found in citrus fruits. Another method involves the reduction of carvone oxide, which is a byproduct of the limonene oxidation process. The synthesis of carvone can also be achieved through the isomerization of dihydrocarvone, which is a derivative of limonene. These methods have been extensively studied and optimized to achieve high yields and purity.
Propiedades
Número CAS |
114883-60-2 |
|---|---|
Nombre del producto |
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(2R,5R)-2-methyl-5-propan-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-5,7-9H,6H2,1-3H3/t8-,9-/m1/s1 |
Clave InChI |
RRLYQERZLQXIKZ-RKDXNWHRSA-N |
SMILES isomérico |
C[C@@H]1C=C[C@H](CC1=O)C(C)C |
SMILES |
CC1C=CC(CC1=O)C(C)C |
SMILES canónico |
CC1C=CC(CC1=O)C(C)C |
Sinónimos |
3-Cyclohexen-1-one,2-methyl-5-(1-methylethyl)-,(2R-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



